butyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate
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Description
Butyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H18BrN5O3 and its molecular weight is 444.289. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The presence of a bromophenyl group and a tetrazole group suggests it might participate in Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
The compound’s potential to undergo suzuki-miyaura cross-coupling suggests it could be involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
Its potential involvement in carbon-carbon bond-forming reactions suggests it could influence the synthesis of various biomolecules .
Properties
IUPAC Name |
butyl 4-[[2-(4-bromophenyl)tetrazole-5-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O3/c1-2-3-12-28-19(27)13-4-8-15(9-5-13)21-18(26)17-22-24-25(23-17)16-10-6-14(20)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJVEHKBRPNEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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